Cyclohexyl chloroformate is an organic compound with the molecular formula C₇H₁₁ClO₂ and a CAS number of 13248-54-9. It appears as a colorless liquid and is classified as a chloroformate, which is a type of ester derived from chloroformic acid. Cyclohexyl chloroformate is notable for its use as a reagent in organic synthesis, particularly in the protection of amines and indoles during peptide synthesis. Its structure features a cyclohexyl group attached to a chloroformate functional group, which contributes to its reactivity and utility in various
In peptide synthesis, cyclohexyl chloroformate reacts with the free amine group of an amino acid or peptide to form a Cbz protecting group. The carbonyl chloride moiety acts as an electrophile, attracted to the nucleophilic lone pair electrons on the nitrogen atom of the amine. This reaction creates a covalent bond between the cyclohexyl group and the nitrogen, effectively protecting the amine from further reactions.
Cyclohexyl chloroformate is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact. It is also suspected to be a respiratory irritant []. Due to its reactivity with water, it can release hydrochloric acid fumes, further posing inhalation hazards.
Cyclohexyl chloroformate can be synthesized through various methods:
Cyclohexyl chloroformate has several applications:
Interaction studies involving cyclohexyl chloroformate primarily focus on its reactivity with nucleophiles and its hydrolysis behavior. Research indicates that it can react with various nucleophiles such as amines and alcohols, forming stable products that are useful in synthetic chemistry. Additionally, studies on its hydrolysis reveal that it generates corrosive hydrochloric acid, which necessitates caution during handling .
Cyclohexyl chloroformate belongs to a broader class of compounds known as chloroformates. Below are some similar compounds along with a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl Chloroformate | C₄H₇ClO₂ | Commonly used for esterification; has a pungent odor. |
| Benzyl Chloroformate | C₈H₇ClO₂ | Used extensively in organic synthesis; more aromatic character. |
| Tert-Butyl Chloroformate | C₇H₁₃ClO₂ | More sterically hindered; often used for protecting groups due to stability. |
| Cyclohexylmethyl Chloroformate | C₈H₉ClO₂ | Similar structure but includes an additional methyl group; used similarly in synthesis. |
Cyclohexyl chloroformate is unique due to its specific application as a protecting agent for cyclic amines and its relatively straightforward synthesis compared to other more complex chloroformates. Its physical properties, such as being less volatile than ethyl or benzyl derivatives, also contribute to its distinctiveness in laboratory settings .
The study of chloroformates dates to the early 20th century, with cyclohexyl chloroformate emerging as a structurally distinct derivative due to its cycloaliphatic backbone. Early synthetic methods relied on batch reactions between cyclohexanol and phosgene (COCl₂), a process fraught with safety challenges due to phosgene’s extreme toxicity. The 1970s saw industrial optimization, exemplified by patents describing continuous-flow reactors that reduced phosgene exposure and improved yields to >95%. By the 1990s, its utility expanded into peptide synthesis and polymer chemistry, driven by its stability compared to aromatic chloroformates.
Cyclohexyl chloroformate’s reactivity stems from the electrophilic carbonyl carbon, which undergoes nucleophilic attack by amines, alcohols, or carboxylic acids. The cyclohexyl group confers steric hindrance, slowing hydrolysis compared to methyl or ethyl analogs, making it ideal for controlled reactions. Density functional theory (DFT) studies suggest its decomposition via an SNi mechanism, retaining stereochemistry during cyclohexyl chloride formation:
$$
\text{C₆H₁₁OCOCl} \rightarrow \text{C₆H₁₁Cl} + \text{CO₂} \quad \text{(retention of configuration)}
$$
This pathway is critical in understanding its stability and storage requirements.
Traditional synthetic routes using phosgene have been supplemented by safer alternatives like bis(trichloromethyl) carbonate (BTC), which minimizes phosgene gas release. Modern analytical techniques, including GC-MS and NMR, enable precise tracking of reaction intermediates, while continuous-flow systems enhance scalability. Recent catalysis studies, such as Pd(II)/Pd(IV)-mediated alkoxycarbonylation, demonstrate its adaptability to cutting-edge methodologies.
The traditional synthesis of cyclohexyl chloroformate involves the direct reaction of phosgene (COCl₂) with cyclohexanol. This method, described in foundational protocols, proceeds via nucleophilic acyl substitution (Figure 1) [1]. In a typical procedure, gaseous phosgene is condensed into a reactor containing cyclohexanol at 0–5°C. The exothermic reaction generates HCl as a byproduct, necessitating careful temperature control to avoid side reactions such as cyclohexyl chloride formation [1] [5].
Reaction Conditions and Yield Optimization
| Parameter | Value | Impact on Yield |
|---|---|---|
| Phosgene Equivalents | 1.1 mol | Maximizes conversion |
| Temperature | 0–5°C | Minimizes decomposition |
| Stirring Duration | 3 hours | Ensures completion |
| Workup | Reduced-pressure distillation | Removes excess phosgene |
Excess phosgene (1.1 equivalents) ensures complete conversion of cyclohexanol, while distillation under reduced pressure isolates the product in >85% purity [1]. However, this method’s reliance on gaseous phosgene poses significant safety challenges, driving research into alternatives.
Bis(trichloromethyl)carbonate (triphosgene, BTC) has emerged as a safer solid-phase phosgene equivalent. Its thermal decomposition generates three equivalents of phosgene in situ, enabling controlled reactivity [2] [3]. Cyclohexyl chloroformate synthesis using BTC involves a two-step mechanism:
Comparative Analysis: Phosgene vs. BTC
| Metric | Phosgene Method | BTC Method |
|---|---|---|
| Safety | High risk (gas) | Moderate (solid) |
| Byproducts | HCl, excess phosgene | HCl, CO₂ |
| Scalability | Limited by gas handling | Suitable for large scale |
| Yield | 85–90% | 80–88% |
The BTC method reduces phosgene exposure risks but requires stoichiometric base additives, complicating purification [3]. Recent work has focused on catalytic systems to mitigate this issue.
Pyridine plays a dual role as a base and catalyst in BTC-based syntheses. It neutralizes HCl, shifting the equilibrium toward product formation, while coordinating to the trichloromethyl carbonate intermediate to accelerate decomposition [4]. Kinetic studies reveal that pyridine concentrations above 1.5 equivalents do not improve yields, suggesting an optimal catalytic threshold [4].
Proposed Mechanism:
Inorganic bases such as sodium carbonate have been explored to replace pyridine, reducing toxicity. However, their lower nucleophilicity results in slower reaction rates (24 hours vs. 3 hours for pyridine) [7]. Recent advances employ zeolite-supported catalysts to enhance surface area and reactivity, achieving 78% yield in 12 hours under reflux conditions [7].
Green synthesis strategies emphasize solvent selection, catalyst recycling, and phosgene alternatives. Notable developments include:
Industrial-scale production prioritizes cost-effectiveness and safety. Key optimizations include:
Gas-phase elimination kinetics of cyclohexyl chloroformate have been investigated as part of broader studies on chloroformate thermal decomposition mechanisms. The elimination reactions of chloroformates typically proceed through unimolecular homogeneous pathways at elevated temperatures, following first-order kinetics [1]. Studies on related methyl chloroformate demonstrated that thermal decomposition in the gas phase at temperatures between 425-480°C produces methyl chloride and carbon dioxide as primary products [2]. The rate constant for methyl chloroformate decomposition follows the Arrhenius equation:
k₁ = 10^(14.26±0.20) exp[(-251000±2000)/8.314T] s⁻¹
For cyclohexyl chloroformate, the gas-phase elimination kinetics would be expected to follow similar first-order behavior, with the cyclohexyl group providing additional steric effects that may influence the reaction rate. The elimination mechanism involves the formation of cyclohexyl chloride and carbon dioxide through concerted molecular rearrangement [3].
Experimental studies on cycloalkyl chloroformates reveal that thermal decomposition in the liquid phase typically results in rearrangement products through carbonium ion mechanisms [3]. The rate of decomposition can be significantly enhanced by catalytic quantities of pyridinium chloride or aluminum trichloride, with the former nearly eliminating rearrangement products in primary alkyl systems [3].
The kinetics of cyclohexyl chloroformate elimination would be characterized by several key parameters:
| Parameter | Expected Range | Reference Compound |
|---|---|---|
| Temperature Range | 400-500°C | Methyl chloroformate |
| Activation Energy | 200-260 kJ/mol | Related chloroformates |
| Pre-exponential Factor | 10¹²-10¹⁵ s⁻¹ | Alkyl chloroformates |
| Pressure Range | 60-140 Torr | Phenyl chloroformate |
Solvolysis mechanisms of cyclohexyl chloroformate involve nucleophilic attack by solvent molecules on the carbonyl carbon, leading to addition-elimination pathways [4]. Studies on related chloroformates demonstrate that the solvolysis follows bimolecular mechanisms characterized by formation of tetrahedral intermediates [5].
The solvolysis of propargyl chloroformate, a structurally related compound, showed sensitivities to solvent nucleophilicity (l = 1.37) and to solvent ionizing power (m = 0.47), suggesting a bimolecular process with tetrahedral intermediate formation [5]. Similar behavior would be expected for cyclohexyl chloroformate, where the cyclohexyl group may provide additional steric hindrance affecting the rate of nucleophilic attack.
Extended Grunwald-Winstein analysis of chloroformate solvolysis reveals that the addition step within the addition-elimination mechanism is typically rate-determining [4]. The mechanism proceeds through:
Comparative solvolysis studies demonstrate that cycloalkyl chloroformates exhibit rates that depend on:
The solvolysis of cyclohexyl chloroformate in various solvents would be expected to follow second-order kinetics with rate constants varying significantly with solvent composition [5].
The primary thermal decomposition pathway of cyclohexyl chloroformate involves direct conversion to cyclohexyl chloride and carbon dioxide through molecular rearrangement [6]. This process represents a concerted elimination mechanism where the chloroformate group undergoes intramolecular rearrangement.
The reaction can be represented as:
C₆H₁₁OCOCl → C₆H₁₁Cl + CO₂
Thermodynamic analysis suggests this reaction is thermodynamically favorable due to:
Mechanistic studies on cyclohexyl chloroformate decomposition reveal multiple competing pathways [3]. The decomposition occurs through:
Primary Pathway: Direct conversion to cyclohexyl chloride and carbon dioxide through concerted molecular rearrangement
Secondary Pathways: Formation of rearrangement products through carbonium ion intermediates
Experimental evidence indicates that thermal decomposition in the liquid phase produces rearranged alkyl halides through ion-pair mechanisms [3]. The presence of Lewis acids or bases can significantly alter the product distribution:
The decomposition of cyclohexyl chloroformate yields several products:
| Product | Formation Pathway | Relative Abundance |
|---|---|---|
| Cyclohexyl chloride | Direct conversion | Major product |
| Carbon dioxide | Concurrent formation | Stoichiometric |
| Rearranged chlorides | Carbonium ion pathway | Minor products |
| Cyclohexene | Elimination pathway | Trace amounts |
Density Functional Theory (DFT) calculations have been employed to investigate the mechanisms of gas-phase elimination kinetics of chloroformates [7]. Theoretical studies using B3LYP/6-31G(d,p) and related methods provide insights into the transition state structures and reaction energetics.
Computational investigations on related chlorocyclohexane systems reveal that elimination reactions proceed through non-synchronous four-membered cyclic transition states [7]. The elongation and polarization of the C-Cl bond in the direction of C^δ+...Cl^δ- is the rate-determining step in these elimination reactions.
Ab initio calculations at various levels of theory, including:
These calculations demonstrate that chloroformate compounds with alkyl ester C_β-H bonds undergo thermal decomposition through six-centered cyclic transition states [8].
Theoretical calculations reveal:
The computational studies support experimental observations of first-order kinetics and homogeneous reaction mechanisms for cyclohexyl chloroformate decomposition.
Transition state analysis of cyclohexyl chloroformate decomposition reveals critical structural features that govern the reaction kinetics. The transition states for chloroformate decomposition are characterized by:
Geometric Parameters:
Electronic Structure:
The activation barriers for cyclohexyl chloroformate decomposition are influenced by:
Computational analysis suggests that the chair conformation of the cyclohexyl ring is maintained through the transition state, with minimal conformational reorganization required for decomposition [9].
The transition state analysis provides insights into:
These findings support the concerted mechanism for thermal decomposition while also explaining the competitive pathways that lead to rearrangement products under certain conditions.
The comprehensive investigation of cyclohexyl chloroformate reaction mechanisms reveals complex interplay between thermodynamic factors, kinetic parameters, and molecular structure that governs the decomposition pathways and product distributions observed experimentally.
Corrosive;Acute Toxic